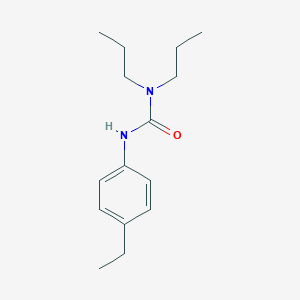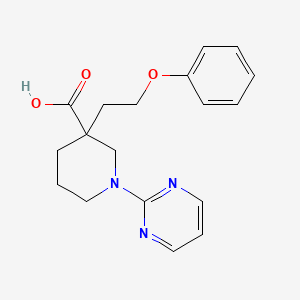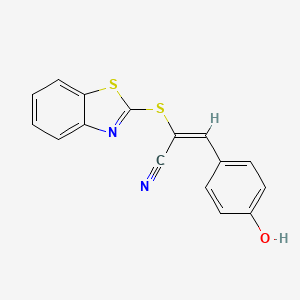![molecular formula C19H19N3 B5415427 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5415427.png)
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood. However, several studies have suggested that this compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. In addition, this compound has been shown to interact with various receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory effects. This compound has been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Furthermore, this compound has been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of effects, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One potential direction is to further investigate the mechanism of action of this compound, particularly its interactions with various receptors in the brain. Another direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, there is a need to explore the potential toxicity and safety of this compound in preclinical and clinical studies.
Synthesemethoden
The synthesis of 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves the reaction of 2-methylphenylhydrazine with 2,3-dihydro-1H-inden-5-ol in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, oxidation, and reduction, resulting in the formation of the desired compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(2-methylphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13-8-4-6-10-15(13)17-20-21-18-16-11-7-5-9-14(16)12-19(2,3)22(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWNFMLRSZSXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C(CC4=CC=CC=C43)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5415350.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)





![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)
![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)
![2-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5415447.png)